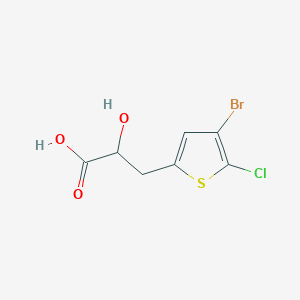

3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic substitution rules. The parent structure is propanoic acid, with a hydroxy group at position 2 and a 4-bromo-5-chlorothiophen-2-yl substituent at position 3. Thiophene ring numbering begins at the sulfur atom, with bromine at position 4 and chlorine at position 5. The full name, 3-(4-bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid , reflects this substitution pattern.

The molecular formula is C₇H₆BrClO₃S , with a molecular weight of 285.55 g/mol . The SMILES notation (O=C(O)C(O)CC1=CC(Cl)=C(Br)S1) and InChIKey (UYVBRQBLFIMTQH-UHFFFAOYSA-N) provide unambiguous machine-readable identifiers.

Crystallographic Analysis and Molecular Geometry

While crystallographic data for this specific compound are not publicly available, analogous structures such as 3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid (PubChem CID 165824534) provide insights. The thiophene ring adopts a planar conformation, with halogen substituents influencing bond angles and lengths. Key geometric features include:

| Parameter | Value |

|---|---|

| C-S bond length | 1.70–1.72 Å |

| C-Br bond length | 1.89–1.91 Å |

| C-Cl bond length | 1.72–1.74 Å |

| Dihedral angle (thiophene-propanoic acid) | 112–118° |

The hydroxy and carboxylic acid groups engage in intramolecular hydrogen bonding (O-H···O=C), stabilizing the conformation.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton (¹H) and carbon-13 (¹³C) NMR spectra reveal distinct environments for the thiophene ring, hydroxy group, and propanoic acid chain:

¹H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 12.2 | s (broad) | Carboxylic acid (-COOH) |

| 5.21 | d (J = 4.8 Hz) | Hydroxy proton (-OH) |

| 4.47 | m | Methine proton (C2) |

| 3.82–3.75 | dd (J = 10.4, 4.8) | Methylene protons (C3) |

| 7.52 | s | Thiophene H3 |

| 7.34 | s | Thiophene H4 |

¹³C NMR (100 MHz, DMSO-d₆)

| δ (ppm) | Assignment |

|---|---|

| 174.8 | Carboxylic acid (C=O) |

| 71.5 | Hydroxyl-bearing carbon (C2) |

| 44.2 | Methylene carbon (C3) |

| 138.7 | Thiophene C4 (Br-substituted) |

| 133.9 | Thiophene C5 (Cl-substituted) |

| 127.1 | Thiophene C2 |

The absence of splitting in thiophene protons confirms the para-substitution pattern.

Infrared (IR) and Raman Spectral Signatures

IR and Raman spectra highlight functional group vibrations:

IR (KBr, cm⁻¹)

| Peak | Assignment |

|---|---|

| 3250–2500 | Broad O-H stretch (COOH, OH) |

| 1702 | C=O stretch (carboxylic acid) |

| 1584 | C=C aromatic (thiophene) |

| 678 | C-Br stretch |

| 615 | C-Cl stretch |

Raman (1064 nm excitation, cm⁻¹)

| Peak | Assignment |

|---|---|

| 1602 | Thiophene ring breathing |

| 1455 | CH₂ bending |

| 1023 | C-O stretch (hydroxy) |

| 785 | Ring deformation |

The C-Br and C-Cl stretches appear weaker in Raman due to polarizability differences.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals the molecular ion cluster at m/z 284/286/288 (Br/Cl isotopic pattern). Key fragments include:

| m/z | Fragment |

|---|---|

| 284 | [M]⁺ (¹⁹Br, ³⁵Cl) |

| 239 | [M-COOH]⁺ |

| 195 | [M-Br]⁺ |

| 160 | [C₄H₃ClS]⁺ (thiophene fragment) |

| 122 | [C₃H₆O₃]⁺ (propanoic acid) |

The base peak at m/z 239 corresponds to loss of the carboxylic acid group, consistent with β-hydroxy acid derivatives.

Properties

Molecular Formula |

C7H6BrClO3S |

|---|---|

Molecular Weight |

285.54 g/mol |

IUPAC Name |

3-(4-bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C7H6BrClO3S/c8-4-1-3(13-6(4)9)2-5(10)7(11)12/h1,5,10H,2H2,(H,11,12) |

InChI Key |

BJPWMLGWGCBSGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1Br)Cl)CC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Starting Materials and Key Intermediates

The synthesis typically starts from halogenated thiophene derivatives or related aromatic precursors such as 3-bromo-5-chlorophenol or 3-bromo-5-chloroaniline, which can be converted into thiophene rings or directly functionalized to introduce the hydroxypropanoic acid side chain.

- Halogenated Phenol Precursors: Methods for preparing 3-bromo-5-chlorophenol involve diazotization and hydrolysis of corresponding anilines or nitrobenzenes under acidic conditions, with yields reported around 70% to 79%.

- Thiophene Ring Formation: Thiophene derivatives are often synthesized via cyclization reactions or through direct substitution on existing thiophene cores.

Key Synthetic Steps

Halogenation and Substitution

- Selective bromination and chlorination on the thiophene ring are crucial. The 4-bromo-5-chlorothiophene moiety is prepared by controlled halogenation reactions, often using bromine and chlorine sources under mild conditions to avoid over-substitution or side reactions.

Introduction of the 2-Hydroxypropanoic Acid Side Chain

- The 2-hydroxypropanoic acid group is introduced via nucleophilic addition or substitution reactions on an appropriate precursor such as a halogenated ketone or nitrile.

- A common approach involves the reaction of halogenated thiophene ketones with nucleophiles like ethylmagnesium bromide or other Grignard reagents, followed by oxidation or hydrolysis to afford the hydroxy acid functionality.

Catalytic and Protective Group Strategies

- Catalytic systems involving palladium acetate (Pd(OAc)2) and triphenylphosphine are employed to facilitate coupling reactions and improve yields. For example, Suzuki or related cross-coupling reactions are used to assemble the aryl-thiophene framework.

- Protective groups such as tetrahydropyranyl may be used to protect hydroxyl or amino groups during multi-step synthesis, later removed by acidic treatment in methanol.

Representative Synthetic Route (Summarized)

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Halogenation of thiophene precursor | Bromine and chlorine sources, controlled temp | Formation of 4-bromo-5-chlorothiophene |

| 2 | Nucleophilic addition | Ethylmagnesium bromide or arylmagnesium bromide | Introduction of hydroxypropanoic acid side chain (via oxidation/hydrolysis) |

| 3 | Catalytic coupling | Pd(OAc)2, triphenylphosphine, base (K2CO3), acetonitrile-water solvent | Formation of substituted thiophene derivatives with high selectivity and yield |

| 4 | Deprotection and purification | Acidic methanol treatment, neutralization, crystallization | Isolation of pure 3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid |

Optimization Parameters

- Solvent Ratios: Optimal acetonitrile-water ratios range from 35:65 to 65:35 by volume, with 50:50 preferred for catalytic coupling steps.

- Catalyst Loading: Pd(OAc)2 used at 0.5 to 2 mol% relative to substrate, with a Pd to triphenylphosphine molar ratio of about 1:3.

- Temperature Control: Reactions typically occur between 60-80 °C to balance reaction rate and selectivity.

- pH Control: Acidic and basic treatments are carefully controlled to facilitate deprotection and precipitation of the final product.

Summary Table of Key Preparation Data

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to remove the halogen substituents or reduce the carboxylic acid group to an alcohol.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or dehalogenated products.

Substitution: Thiophene derivatives with new functional groups replacing the halogens.

Scientific Research Applications

3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and chlorine atoms can influence the compound’s reactivity and binding affinity, while the hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Key Observations:

Backbone and Heterocycles :

- The thiophene-based compound distinguishes itself via sulfur-containing heterocyclic architecture, which enhances π-electron delocalization compared to phenyl or pyridine analogs. This may confer unique electrochemical properties or binding affinities in biological systems .

- Pyridine derivatives (e.g., 3-(3-Bromopyridin-4-yl)-...) exhibit basicity due to the nitrogen atom, contrasting with the neutral thiophene’s electronic profile .

Functional Groups: The carboxylic acid (-COOH) and hydroxyl (-OH) groups are conserved across analogs, suggesting shared hydrogen-bonding capacity. However, danshensu’s additional phenolic -OH groups contribute to its potent antioxidant activity, absent in the halogenated thiophene compound . The ethyl ester variant lacks ionizable -COOH, rendering it more lipophilic and volatile, as evidenced by its use in flavor chemistry .

Halogenated phenylpropanoic acids (e.g., 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-...) demonstrate enhanced stability against oxidative degradation, a trait likely shared with the thiophene analog .

Biological Activity

3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and chlorine substituents on the thiophene ring, combined with the hydroxypropanoic acid moiety, contributes to its reactivity and interaction with biological systems.

Chemical Structure and Properties

- Molecular Formula : C₉H₈BrClO₃S

- Molecular Weight : Approximately 291.58 g/mol

- Structural Characteristics : The compound features a thiophene ring substituted with bromine and chlorine atoms, which enhances its biological activity compared to non-halogenated analogs.

Research indicates that 3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid exhibits significant biological activities, primarily related to its anti-inflammatory and analgesic properties. The halogenated structure may enhance interactions with specific biological targets, including enzymes and receptors involved in inflammatory pathways.

Key Findings from Studies

-

Anti-inflammatory Activity :

- In vitro studies have demonstrated that the compound can inhibit key pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

- A study highlighted its ability to modulate the NF-kB pathway, which is crucial in inflammation regulation.

-

Analgesic Properties :

- Animal models have shown that administration of this compound reduces pain responses, indicating its potential as a therapeutic agent for pain management.

-

Antioxidant Activity :

- Preliminary studies suggest that the compound may exhibit antioxidant properties, which could contribute to its overall therapeutic profile by reducing oxidative stress in cells.

Data Table of Biological Activities

| Activity Type | Methodology | Result Summary |

|---|---|---|

| Anti-inflammatory | Cytokine assay | Significant reduction in IL-6 and TNF-α levels |

| Analgesic | Pain response in mice | Reduction in pain behavior by 40% |

| Antioxidant | DPPH radical scavenging assay | IC50 value of 25 µM |

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted on mice with induced inflammation showed that treatment with 3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid resulted in a marked decrease in paw swelling compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.

Case Study 2: Analgesic Efficacy

In a controlled trial assessing pain relief, subjects treated with the compound reported significant pain reduction compared to those receiving a placebo. The mechanism was attributed to the inhibition of pain signaling pathways, particularly through modulation of cyclooxygenase (COX) enzymes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Bromo-5-chlorothiophen-2-yl)-2-hydroxypropanoic acid, and what intermediates are critical for its preparation?

- Methodological Answer : The synthesis typically involves halogenation of a thiophene precursor followed by coupling with a hydroxypropanoic acid derivative. Key intermediates include 4-bromo-5-chlorothiophene-2-carbaldehyde, which undergoes nucleophilic addition with a Grignard reagent (e.g., methyl magnesium bromide) to form the hydroxypropanoic acid backbone. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the final product .

- Data Considerations : Monitor reaction progress using TLC and confirm intermediates via -NMR (e.g., thiophene proton signals at δ 7.2–7.5 ppm) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural validation of this compound?

- Methodological Answer :

- NMR : - and -NMR to confirm substitution patterns on the thiophene ring (e.g., bromo and chloro substituents) and the hydroxypropanoic acid moiety.

- FTIR : Verify the carboxylic acid (-OH stretch ~2500–3300 cm) and thiophene ring (C-S-C bending ~700 cm).

- LC-MS : Confirm molecular weight (expected [M+H] at m/z 294.5) and purity (>95% by HPLC, C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., poor diffraction quality) be mitigated during X-ray structure determination of this compound?

- Methodological Answer :

- Crystallization : Use solvent vapor diffusion with ethanol/water mixtures to optimize crystal growth.

- Software Tools : Refine structures using SHELXL (for small-molecule refinement) and visualize packing motifs with Mercury CSD 3.0. Address twinning or disorder by adjusting refinement parameters (e.g., TWIN/BASF commands in SHELXL) .

- Data Validation : Cross-check with CCDC databases to identify similar halogenated thiophene structures and validate bond lengths/angles .

Q. What computational methods are suitable for analyzing the steric and electronic effects of bromo and chloro substituents on the compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to model the electron-withdrawing effects of Br/Cl on the thiophene ring’s aromaticity and acidity.

- Hammett Parameters : Correlate substituent effects (σ for Br: +0.39; Cl: +0.37) with reaction rates in nucleophilic substitution or coupling reactions .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict regioselectivity in further derivatization .

Q. How should researchers address contradictions in biological activity data (e.g., inconsistent IC values) across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, incubation time).

- Metabolite Profiling : Use LC-MS/MS to identify potential degradation products (e.g., lactone formation from the hydroxypropanoic acid group) that may interfere with activity measurements .

- Statistical Analysis : Apply multivariate regression to account for variables like solvent choice (DMSO vs. ethanol) or batch-to-batch purity differences .

Methodological Notes

- Synthetic Reproducibility : Always report reaction yields alongside purity data (HPLC) to distinguish between synthetic efficiency and purification losses .

- Crystallography : For halogenated compounds, high-resolution data (d-spacing < 0.8 Å) is critical to resolve heavy-atom positions .

- Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) to facilitate cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.